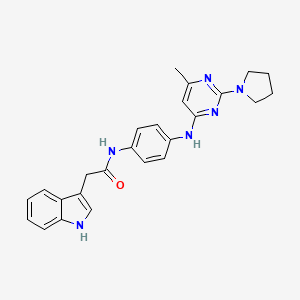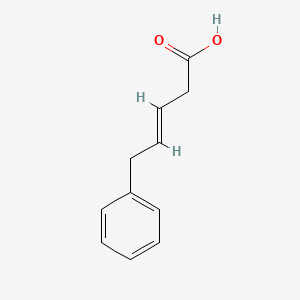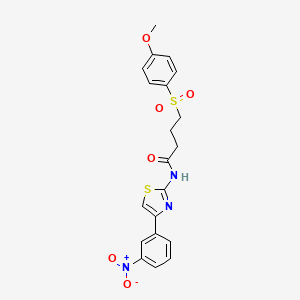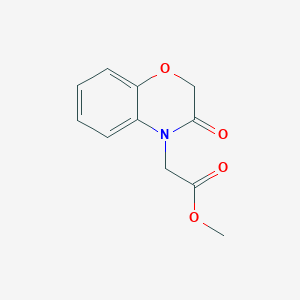
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound characterized by its multi-ring structure, which incorporates isoquinoline, furan, and methoxybenzene moieties. Its unique configuration suggests potential utility in various scientific and industrial applications due to its diverse functional groups.
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes involves the coupling of 3,4-dihydroisoquinoline with a furan derivative, followed by the introduction of the sulfonamide group. Typical reaction conditions include:
Catalysts: : Palladium-based catalysts are frequently used to facilitate the coupling reactions.
Solvents: : Organic solvents like dichloromethane or tetrahydrofuran are preferred due to their inert nature.
Temperature: : Reactions often occur at elevated temperatures, ranging from 50°C to 120°C, to optimize yields.
Industrial Production Methods
Industrial synthesis can scale up these reactions using continuous flow reactors, which allow for better control over reaction parameters and improve the overall efficiency. High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring its high purity for further applications.
化学反应分析
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : The isoquinoline and furan rings can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: : Hydrogenation reactions, facilitated by catalysts such as Raney nickel or palladium on carbon, can reduce the compound to simpler structures.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: : Hydrogen gas (H₂), Raney nickel (Ni)
Substitution: : Halogenating agents (e.g., Br₂), nucleophiles (e.g., NH₃)
Major Products
Oxidation can yield ketones and carboxylic acids, while reduction typically results in the formation of alcohols or amines. Substitution reactions may introduce halogens or other groups into the structure, altering its chemical properties.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
It has potential applications in biology as a bioactive molecule
Medicine
The compound’s structural complexity and functional groups make it a candidate for pharmaceutical research
Industry
Industrially, it can be used in the synthesis of advanced materials. Its unique structure may contribute to the development of new polymers or as a catalyst in specific reactions.
作用机制
This compound’s mechanism of action depends on its molecular interactions with specific targets. The isoquinoline and furan rings can intercalate with DNA, while the sulfonamide group may inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
Uniqueness
Compared to its analogs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to the presence of the furan ring, which can enhance its reactivity and interaction with biological targets. The furan moiety is known for its electron-rich nature, making it more reactive in electrophilic aromatic substitution reactions compared to the thiophene or pyrrole analogs.
This compound’s unique chemical structure and reactivity provide extensive opportunities for research and industrial applications, showcasing its versatility and potential impact across various fields.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-17-9-10-22(28-2)23(14-17)30(26,27)24-15-20(21-8-5-13-29-21)25-12-11-18-6-3-4-7-19(18)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYZNIMWPJALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)


![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)

![1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate](/img/structure/B2959936.png)
![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)
![3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)

![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3,4-dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2959945.png)
